1H-benzoimidazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1H-benzimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIYXCFUCJXQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using 2,3-Diaminobenzoic Acid and Triethyl Orthoformate
One of the most straightforward and high-yielding methods involves heating 2,3-diaminobenzoic acid with triethyl orthoformate at elevated temperatures (~130 °C) overnight. This reaction promotes cyclization to form 1H-benzoimidazole-4-carboxylic acid with yields reported up to 98%. The product precipitates upon addition of diethyl ether and can be isolated by filtration as a white solid.
- Reaction conditions:
- 2,3-Diaminobenzoic acid (1.0 g, 6.57 mmol)
- Triethyl orthoformate (20 mL)
- Heating at 130 °C overnight
- Work-up with diethyl ether (100 mL)
- Yield: 98%
- Characterization: 1H NMR and mass spectrometry confirm the product identity.
Cyclization via o-Phenylenediamine and Carboxylic Acids under Polyphosphoric Acid or Acidic Reflux
Another classical route involves refluxing o-phenylenediamine with substituted carboxylic acids such as 4-aminobenzoic acid in high-boiling solvents like dimethylbenzene in the presence of polyphosphoric acid. This method facilitates ring closure forming the benzimidazole ring and introduces the carboxylic acid functionality at the 4-position.
- Typical conditions:
- 1:1 molar ratio of o-phenylenediamine and 4-aminobenzoic acid
- Reflux in dimethylbenzene with polyphosphoric acid for ~6 hours
- Outcome: Efficient cyclization yielding benzimidazole derivatives with carboxylic acid groups.
Synthesis via Imidoyl Chloride Intermediates and Isocyanoacetate Esters
Advanced synthetic strategies involve multi-step sequences where an acyl chloride reacts with aniline derivatives to form amides, which are then converted into imidoyl chlorides. These intermediates undergo cycloaddition with ethyl isocyanoacetate under basic conditions (e.g., DBU in THF) at low temperatures (-78 °C to room temperature) to yield 1H-imidazole-4-carboxylate esters. Subsequent hydrolysis converts esters to carboxylic acids.
- Key steps:
- Acyl chloride + aniline → amide
- Amide → imidoyl chloride
- Imidoyl chloride + ethyl isocyanoacetate (with DBU) → imidazole-4-carboxylate ester
- Hydrolysis of ester → 1H-imidazole-4-carboxylic acid
- Yields: Moderate to good (e.g., 64% for ester intermediate)
- Advantages: Allows introduction of various substituents for structural diversity.
Conversion to Hydrochloride Salt
The free acid 1H-benzoimidazole-4-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization.
- Typical procedure:
- Dissolve free acid in suitable solvent
- Add HCl (gaseous or aqueous) to adjust pH and form hydrochloride salt
- Isolate by filtration or crystallization
- This step improves compound stability and solubility for further applications.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 2,3-diaminobenzoic acid with triethyl orthoformate | 2,3-Diaminobenzoic acid, triethyl orthoformate | 130 °C, overnight | 98 | Simple, high yield, direct cyclization |
| Reflux of o-phenylenediamine with 4-aminobenzoic acid | o-Phenylenediamine, 4-aminobenzoic acid, polyphosphoric acid | Reflux 6 h, dimethylbenzene | Not specified | Classical method, requires strong acid |
| Imidoyl chloride + ethyl isocyanoacetate cycloaddition | Acyl chloride, aniline, ethyl isocyanoacetate, DBU | -78 °C to RT, 48 h | ~64 (ester intermediate) | Multi-step, allows substitution diversity |
| Hydrochloride salt formation | 1H-benzoimidazole-4-carboxylic acid | Treatment with HCl | Quantitative | Salt formation for stability |
Research Findings and Notes
The cyclization with triethyl orthoformate is widely reported as a straightforward and efficient route with excellent yields and purity, making it a preferred industrial and laboratory method.
The use of polyphosphoric acid and high-boiling solvents for cyclization is effective but involves harsher conditions and may require more extensive purification.
The imidoyl chloride/isocyanoacetate approach provides a versatile platform for synthesizing substituted benzimidazole derivatives, useful for medicinal chemistry applications, though it is more complex and time-consuming.
Conversion to the hydrochloride salt is a standard procedure to enhance compound handling and formulation properties.
Chemical Reactions Analysis
Esterification Reactions
1H-Benzimidazole-4-carboxylic acid undergoes esterification under acidic conditions. In a representative procedure ( ):
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Reagents : Ethanol, saturated ethanolic HCl
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Conditions : Reflux for 15 hours
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Product : Ethyl 1H-benzimidazole-4-carboxylate
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Yield : 61%
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Key Data :
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Rf = 0.92 (silica gel, CH2Cl2/MeOH 80:20)
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MS (ESI): m/z [M+H]+ = 191
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This reaction demonstrates the stability of the benzimidazole core under prolonged acidic reflux conditions.
Amide Formation and Peptide Coupling
The carboxylic acid group facilitates amide bond formation. A HBTU-promoted methodology ( ) enables efficient coupling with amines:
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General Protocol :
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Step 1 : Activation with HBTU (2 equiv) and DIPEA (3 equiv) in PhMe/DMF at RT for 4 h.
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Step 2 : Cyclization under reflux (3 h) to form benzimidazoles.
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Substrate Scope :
Substrate Type Example Product Yield (%) Boc-protected amino acids Boc-Leu-derived benzimidazole 96 Aliphatic carboxylic acids Hexanoic acid derivative 94 Indole-2-carboxylic acids 5-Bromoindole derivative 88 -
Advantages :
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No mineral acid required.
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Tolerates sensitive groups (e.g., benzyl ethers, thioethers).
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Cyclization to Benzimidazole Derivatives
The compound serves as a precursor for synthesizing substituted benzimidazoles via dehydrative cyclization. Key findings from and :
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Reaction with Diamines :
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Conditions : Na2S2O5 in ethanol, room temperature.
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Example : Condensation with 4-piperazinyl-phenylenediamine derivatives yields 2-aryl-5-formyl-1H-benzimidazoles (67–91% yield).
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Thermal Stabilization :
Hydrolysis of Esters
Methyl esters of related benzimidazole-carboxylic acids undergo hydrolysis ( ):
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Conditions : NaOH (2 equiv) in MeOH/H2O (1:1) at 50°C for 2 h.
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Yield : 49–100% (pH-dependent precipitation).
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Key Data :
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ESI-MS (M+1): 177 for 1-methyl-1H-benzimidazole-2-carboxylic acid.
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Side Chain Modifications
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Transamidation : Boc-Gln-OH derivatives form tricyclic structures via side-chain amide participation (96% yield) .
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Halogenation : Bromo- and iodo-substituted analogues (e.g., 20 , 21 ) enable further cross-coupling reactions .
Challenges and Limitations
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 1H-benzoimidazole-4-carboxylic acid hydrochloride. For instance:
- Hepatitis B and C Viruses : Research indicates that benzimidazole derivatives can inhibit the secretion of hepatitis B surface antigen (HBsAg) and exhibit antiviral activity against hepatitis C virus (HCV). A specific study demonstrated that certain benzimidazole compounds exhibited EC50 values as low as 0.007 nM against HCV, showcasing their potential as therapeutic agents for viral infections .
Anticancer Properties
This compound has also been investigated for its anticancer effects:
- Inhibition of Tumor Growth : A series of studies have reported that derivatives of benzimidazole can suppress tumor growth in various cancer cell lines. For example, compounds derived from benzimidazole exhibited IC50 values ranging from 0.98 to 7.9 μM against human pancreatic carcinoma and leukemia cell lines, indicating their potential as anticancer drugs .
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities. The development of hybrid compounds combining benzimidazole with other pharmacophores has been shown to improve potency and selectivity against specific targets.
Case Study: Hybrid Compounds
A notable case study involved the synthesis of benzimidazole-coumarin hybrids, which demonstrated significant antiviral activity against HCV. The hybridization approach allowed for the fine-tuning of biological activity through structural modifications, leading to compounds with improved efficacy .
Material Science Applications
Beyond pharmacological uses, this compound serves as a precursor in materials science:
- Corrosion Inhibition : The compound exhibits corrosion-inhibiting properties when applied to metals exposed to acidic environments. This application is particularly relevant in industrial settings where metal degradation poses significant challenges .
Data Summary Table
Mechanism of Action
The mechanism of action of 1H-benzoimidazole-4-carboxylic acid hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, benzimidazole derivatives can interfere with DNA synthesis and repair, leading to their use as anticancer and antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(4-Chlorophenyl)-1H-Imidazole-4-Carboxylic Acid
This compound (CAS: 445302-22-7) shares a similar imidazole-carboxylic acid backbone but differs in substituents. Key comparisons include:
- Core Structure : The benzoimidazole ring in the target compound provides extended aromaticity compared to the simpler imidazole ring in 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid. This likely increases stability and π-π stacking interactions in biological systems.
- In contrast, the hydrochloride salt in the target compound balances lipophilicity with enhanced solubility .
| Property | 1H-Benzoimidazole-4-Carboxylic Acid Hydrochloride | 1-(4-Chlorophenyl)-1H-Imidazole-4-Carboxylic Acid |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂O₂ (estimated) | C₁₀H₇ClN₂O₂ |
| Solubility | High (due to hydrochloride salt) | Moderate (chlorophenyl reduces solubility) |
| Bioactivity | Potential enzyme inhibition (inferred) | Not explicitly reported |
Pharmacologically Active Hydrochlorides
Several hydrochlorides with demonstrated enzyme inhibitory activity (e.g., Butenafine hydrochloride, Tranylcypromine hydrochloride) serve as functional comparators :
- Butenafine Hydrochloride : A broad-spectrum antifungal agent. Unlike the target compound, it lacks a carboxylic acid group but shares the hydrochloride salt for solubility.
- Tranylcypromine Hydrochloride: A monoamine oxidase inhibitor. Its cyclopropane ring contrasts with the benzoimidazole core, highlighting how structural variations dictate target specificity.
Key Research Findings and Implications
- Structural Flexibility : The benzoimidazole scaffold allows for tunable interactions with enzymes or receptors, as seen in related compounds like berberine hydrochloride (). Substitution at the 4-position with a carboxylic acid may enhance binding to polar active sites.

- Salt Form Advantages : Hydrochloride salts, as demonstrated by Saquinavir mesylate (), improve pharmacokinetic profiles, suggesting similar benefits for the target compound .
- Gaps in Data : Direct inhibitory data for this compound are lacking. However, its structural similarity to active hydrochlorides supports further investigation into antiviral or antimicrobial applications.
Biological Activity
1H-Benzoimidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzimidazole family, which is recognized for its diverse biological and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and various pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzene ring fused to an imidazole ring with a carboxylic acid group at the 4-position. This unique structure allows it to interact with various biological macromolecules, influencing their function and activity. The compound is known for its stability and bioavailability, which are critical for its biological effects .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, thereby affecting cellular functions .
- Cell Signaling Modulation : It influences cell signaling pathways, impacting gene expression and cellular metabolism .
- Target Interactions : Similar to other benzimidazole derivatives, it interacts with proteins and nucleic acids, leading to alterations in cellular activities .
Pharmacological Activities
This compound exhibits a broad spectrum of pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against Salmonella typhi .
- Antitumor Effects : Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound has been evaluated for its potential in reducing inflammation in various models, making it a candidate for treating inflammatory diseases .
- Antiviral Activity : Some studies suggest efficacy against viral infections, including respiratory syncytial virus (RSV) .
Case Studies
Several studies highlight the biological activity of this compound:
- Antimicrobial Study : A recent investigation assessed the antimicrobial properties of several benzimidazole derivatives. Compounds derived from this compound exhibited promising antibacterial activity with MIC values indicating effectiveness against resistant strains .
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in cancer cell lines, suggesting potential therapeutic applications in oncology .
- Inflammation Model : Experimental models have shown that treatment with this compound can lead to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Metabolic Pathways : It interacts with various metabolic enzymes, influencing the flux of metabolites within cells .
- Cellular Localization : The subcellular localization of the compound affects its interaction with target biomolecules, which is crucial for its biological activity .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1H-benzoimidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclization or substitution reactions. For example, 1H-imidazole derivatives can be synthesized via hydrolysis of sulfonyl chloride intermediates under controlled conditions (e.g., using NaOH at 60–80°C) . Reaction optimization may include adjusting pH, temperature, and catalyst selection. Davis et al. (1982) reported a multi-step approach starting from imidazole precursors, with yield improvements achieved by slow addition of reagents and inert atmosphere conditions to minimize side reactions .
Q. How can HPLC be used to assess the purity of this compound?
- Methodological Answer : A validated HPLC method using a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate is recommended. Detection at 207 nm provides optimal sensitivity for carboxylic acid derivatives. Calibration curves (1–10 µg/mL) should be established, with recovery rates monitored at low, medium, and high concentrations (e.g., 100.1% ± 1.3% RSD) .
Q. What are the critical physical properties (e.g., melting point, solubility) to verify during characterization?
- Methodological Answer : Key properties include:
- Melting Point : Reported ranges vary (e.g., 239–241°C for hydrated forms vs. 313–315°C for anhydrous analogs), necessitating differential scanning calorimetry (DSC) for confirmation .
- Solubility : Test in polar solvents (water, methanol) and DMSO. Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
- Molecular Weight : Confirm via mass spectrometry (e.g., ESI-MS) against theoretical values (e.g., 256.68 g/mol for hydrated forms) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Contradictions in spectral data may arise from polymorphism, hydration states, or impurities. Strategies include:
- Comparative Analysis : Cross-reference with high-purity standards (≥95%) from certified suppliers.
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or X-ray crystallography to confirm crystal structure .
- Batch Consistency : Replicate synthesis under controlled conditions to isolate variability sources .
Q. What strategies improve yield in multi-step syntheses of 1H-benzoimidazole-4-carboxylic acid derivatives?
- Methodological Answer :
- Intermediate Purification : Use flash chromatography or recrystallization after each step to remove byproducts.
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) can enhance regioselectivity in cyclization steps.
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How does the compound’s stability vary under acidic or oxidative conditions, and how can degradation be mitigated?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in pH-adjusted buffers (1–13). Monitor via HPLC for degradation products (e.g., free carboxylic acid or imidazole ring cleavage).
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation.
- Storage : Store at –20°C in amber vials under nitrogen to prevent photolytic and oxidative damage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

